molecular formula C26H25N3O8S B2811415 ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-91-2

ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2811415
CAS No.: 851951-91-2
M. Wt: 539.56
InChI Key: XBURIUJDAGSIJN-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thieno[3,4-d]pyridazine derivatives. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, substituted with various functional groups such as methoxyphenyl, trimethoxybenzamido, and carboxylate. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thieno[3,4-d]pyridazine core, followed by the introduction of the methoxyphenyl and trimethoxybenzamido groups. The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.

    Substitution: The methoxy and trimethoxy groups can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thieno[3,4-d]pyridazine derivatives, such as:

    Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate: This compound has a similar core structure but different substituents, leading to different chemical and biological properties.

    Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate: The presence of a bromine atom imparts different reactivity and potential biological activities.

    Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate: The trifluoromethyl group significantly alters the compound’s properties compared to the trimethoxybenzamido group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O8S/c1-6-37-26(32)21-17-13-38-24(20(17)25(31)29(28-21)15-7-9-16(33-2)10-8-15)27-23(30)14-11-18(34-3)22(36-5)19(12-14)35-4/h7-13H,6H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBURIUJDAGSIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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